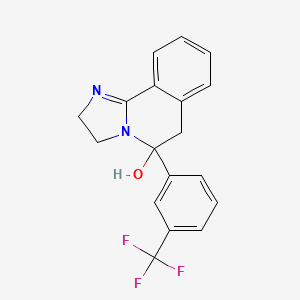
2,3,5,6-Tetrahydro-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-imidazo(2,1-a)isoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrahydro-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-imidazo(2,1-a)isoquinolin-5-ol is a useful research compound. Its molecular formula is C18H15F3N2O and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a tetrahydroisoquinoline core with a trifluoromethyl-substituted tolyl group and an imidazole moiety. The presence of trifluoromethyl groups often enhances biological activity due to increased lipophilicity and metabolic stability.
Research indicates that compounds with similar structures may exhibit various biological activities such as:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacteria and fungi.
- Antitumor Activity : The imidazoisoquinoline derivatives are of particular interest in cancer research due to their ability to inhibit cell proliferation.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that imidazoisoquinoline derivatives exhibited cytotoxic effects on various cancer cell lines. The compound was found to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
- Antimicrobial Properties : In another study, a related compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting potential as an antibiotic agent .
- Neuroprotection : Research conducted on the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Alzheimer's disease .
In Vitro Studies
In vitro studies using human cancer cell lines have shown that the compound can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values varied across different cell lines, indicating selective cytotoxicity .
In Vivo Studies
Animal model studies have provided evidence for the compound's antitumor effects. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Furthermore, pharmacokinetic studies revealed favorable absorption and distribution characteristics .
Comparative Biological Activity Table
特性
CAS番号 |
56882-44-1 |
|---|---|
分子式 |
C18H15F3N2O |
分子量 |
332.3 g/mol |
IUPAC名 |
5-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C18H15F3N2O/c19-18(20,21)14-6-3-5-13(10-14)17(24)11-12-4-1-2-7-15(12)16-22-8-9-23(16)17/h1-7,10,24H,8-9,11H2 |
InChIキー |
YFHNWKNJTLUVAM-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC(=CC=C4)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















